molecular formula C39H53F3N8O12 B14083548 Deltorphin C (trifluoroacetate salt)

Deltorphin C (trifluoroacetate salt)

Cat. No.: B14083548
M. Wt: 882.9 g/mol
InChI Key: WVISKLVQEKTHGN-JXLAAAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

  • Deltorphin C can be synthesized using solid-phase peptide synthesis (SPPS) techniques.
  • The reaction conditions involve sequential coupling of protected amino acids on a solid support, followed by deprotection and purification steps.
  • Industrial production methods may involve large-scale SPPS or recombinant expression in microbial systems.
  • Chemical Reactions Analysis

    • Deltorphin C undergoes minimal chemical reactions due to its stable peptide structure.
    • Common reagents used during synthesis include Fmoc-protected amino acids, coupling agents (e.g., HBTU, HATU), and deprotection reagents (e.g., TFA).
    • Major products are purified Deltorphin C peptides.
  • Scientific Research Applications

      Neuroscience: Deltorphin C’s selectivity for δ-opioid receptors makes it valuable for studying pain pathways and analgesia.

      Drug Development: Researchers explore its potential as a lead compound for novel analgesics.

      Cell Signaling: Investigating receptor translocation and neuropeptide release mechanisms.

      Pharmacology: Understanding δ-opioid receptor function and regulation.

  • Mechanism of Action

  • Comparison with Similar Compounds

    • Deltorphin C stands out due to its high selectivity for δ-opioid receptors.
    • Similar compounds include other opioid peptides (e.g., enkephalins, endorphins) and synthetic agonists (e.g., SNC80, DPDPE).

    Properties

    Molecular Formula

    C39H53F3N8O12

    Molecular Weight

    882.9 g/mol

    IUPAC Name

    (3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

    InChI

    InChI=1S/C37H52N8O10.C2HF3O2/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23;3-2(4,5)1(6)7/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49);(H,6,7)/t21-,25+,26+,27+,30+,31+;/m1./s1

    InChI Key

    WVISKLVQEKTHGN-JXLAAAJESA-N

    Isomeric SMILES

    C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

    Canonical SMILES

    CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

    Origin of Product

    United States

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